PDK1 Inhibition: >800-Fold Potency Gain from Strategic 4-Substitution Over the Parent Scaffold
The unsubstituted 1H-indazol-3-amine scaffold is a very weak inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1), with an IC50 of 311,000 nM (311 µM) [1]. This low potency highlights the scaffold's minimal intrinsic activity. However, strategic substitution at the 4-position can dramatically enhance potency. For instance, the derivative 6-(2-amino-4-pyrimidinyl)-1H-indazol-3-amine exhibits an IC50 of 370 nM against PDK1, representing an >800-fold improvement in inhibitory activity over the parent compound [2]. This quantifies the value of the 1H-indazol-3-amine core as a modular platform for potency optimization rather than an active drug entity itself.
| Evidence Dimension | PDK1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 1H-Indazol-3-amine: 311,000 nM (311 µM) |
| Comparator Or Baseline | 6-(2-Amino-4-pyrimidinyl)-1H-indazol-3-amine: 370 nM |
| Quantified Difference | >840-fold improvement in potency |
| Conditions | Inhibition of His-tagged-truncated human PDK1 preincubated with substrate biotinylated-AKT3 for 30 mins measured after 3 hrs by Scintillation proximity assay (BindingDB data) |
Why This Matters
This >800-fold potency gap demonstrates that the unsubstituted 1H-indazol-3-amine scaffold is a suboptimal choice for direct PDK1 inhibition studies; procurement should focus on its use as a starting point for generating potent derivatives via targeted substitution.
- [1] BindingDB. BDBM50339013: 1H-indazol-3-amine::CHEMBL1331627. IC50 for human PDK1: 3.11E+5 nM. View Source
- [2] BindingDB. BDBM50339006: 6-(2-Amino-4-pyrimidinyl)-1H-indazol-3-amine::CHEMBL1688215. IC50 for human PDK1: 370 nM. View Source
